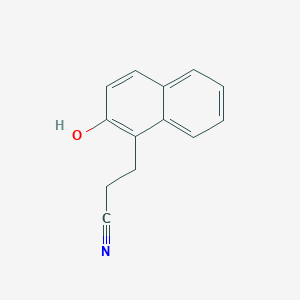

3-(2-Hydroxy-1-naphthyl)propanenitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-hydroxynaphthalen-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c14-9-3-6-12-11-5-2-1-4-10(11)7-8-13(12)15/h1-2,4-5,7-8,15H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFUGGDHCILVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CCC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278282 | |

| Record name | 3-(2-hydroxy-1-naphthyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14233-73-9 | |

| Record name | 14233-73-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-hydroxy-1-naphthyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Hydroxy-1-naphthyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Hydroxy-1-naphthyl)propanenitrile, a naphthol derivative, presents a scaffold of interest for chemical and pharmacological research. This document provides a comprehensive overview of its chemical and physical properties, spectral data, and a summary of its reported, albeit not extensively studied, biological activities. While a definitive, peer-reviewed synthesis protocol remains elusive in readily available literature, this guide consolidates the existing data to serve as a foundational resource for researchers investigating this compound.

Chemical and Physical Properties

This compound, also known by its IUPAC name 3-(2-hydroxynaphthalen-1-yl)propanenitrile, is a solid organic compound. Its fundamental properties are summarized in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO | PubChem[1] |

| Molecular Weight | 197.24 g/mol | Santa Cruz Biotechnology[2] |

| CAS Number | 14233-73-9 | PubChem[1] |

| IUPAC Name | 3-(2-hydroxynaphthalen-1-yl)propanenitrile | PubChem[1] |

| Synonyms | 1-(2-cyanoethyl)-2-naphthol, 3-(2-hydroxynaphthalen-1-yl)propionitrile | PubChem |

| Appearance | Solid (predicted) | --- |

| XLogP3 | 2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following information has been compiled from public databases.

| Spectrum Type | Details | Source |

| ¹H NMR | Data available | PubChem[1] |

| ¹³C NMR | Data available | PubChem[1] |

| Mass Spectrometry (GC-MS) | Data available | PubChem[1] |

| Infrared (IR) Spectrum | Data available | PubChem[1] |

Synthesis

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of this compound.

Biological Activity

The biological activities of this compound have not been extensively investigated. However, some sources suggest potential antimicrobial and anticancer properties, likely attributable to the naphthol and nitrile functional groups. It is important to note that these activities are largely inferred from the activities of structurally related compounds and require experimental validation for this specific molecule.

Antimicrobial Activity

Naphthol derivatives are known to possess antimicrobial properties. While specific studies on this compound are lacking, related naphthol-containing compounds have demonstrated activity against various bacterial and fungal strains. The proposed mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Activity

Similarly, some naphthoquinone and naphthol derivatives have been investigated for their potential as anticancer agents.[3][4][5][6] The cytotoxic effects are often attributed to the induction of apoptosis, cell cycle arrest, or the inhibition of specific signaling pathways involved in cancer cell proliferation. Again, no specific studies have been published detailing the anticancer effects of this compound.

Potential Biological Investigation Workflow:

Caption: A potential workflow for the biological evaluation of the compound.

Future Directions

The current body of knowledge on this compound is limited, presenting several opportunities for future research:

-

Development of a Validated Synthesis Protocol: A crucial first step is the development and publication of a reliable and reproducible synthesis method.

-

Comprehensive Biological Screening: The compound should be systematically screened against a wide range of microbial strains and cancer cell lines to confirm and quantify its potential biological activities.

-

Mechanism of Action Studies: Should biological activity be confirmed, detailed mechanistic studies are warranted to elucidate the specific cellular and molecular targets. This could involve investigating its effects on key signaling pathways, such as those involved in apoptosis or cell cycle regulation in cancer cells, or pathways essential for microbial survival.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound could provide valuable insights into the structural features required for its biological activity and could lead to the development of more potent and selective compounds.

Conclusion

This compound represents an under-explored molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide consolidates the currently available chemical and physical data and highlights the significant gaps in our understanding of its synthesis and biological properties. It is hoped that this document will serve as a valuable resource and a catalyst for future research into this intriguing compound.

References

- 1. This compound | C13H11NO | CID 221832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2 [mdpi.com]

An In-depth Technical Guide on the Physicochemical Properties and Biological Significance of Adamantane Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid, tricyclic hydrocarbon, serves as a versatile scaffold in medicinal chemistry due to its unique structural and physicochemical properties. Its cage-like structure imparts high lipophilicity, metabolic stability, and the ability to orient substituents in a precise three-dimensional arrangement. While the CAS number 14233-73-9 is predominantly assigned to 3-(2-hydroxy-1-naphthyl)propanenitrile, the initial query's association with an adamantane derivative highlights the significant interest in this class of compounds within the drug development community. This guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of adamantane amines, a prominent class of adamantane derivatives with diverse therapeutic applications.

Physicochemical Properties of the Adamantane Scaffold

The adamantane core significantly influences the properties of its derivatives. Understanding these fundamental characteristics is crucial for designing novel therapeutics.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆ | [1] |

| Molar Mass | 136.23 g/mol | [1] |

| Appearance | Colorless, crystalline solid with a camphor-like odor | [1] |

| Melting Point | 270 °C (sublimes) | [1] |

| Boiling Point | Sublimes | [1] |

| Solubility in Water | Practically insoluble | [1] |

| Solubility in Organic Solvents | Readily soluble in nonpolar organic solvents | [1] |

| ¹H NMR Chemical Shifts (ppm) | 1.87 (bridgehead C-H), 1.75 (methylene C-H₂) | [2] |

| ¹³C NMR Chemical Shifts (ppm) | 28.46 (bridgehead C-H), 37.85 (methylene C-H₂) | [3] |

Synthesis of Adamantane Amines

A common synthetic route to adamantane amines starts from adamantanone. The following workflow illustrates a general pathway for the synthesis of 1-(adamantan-2-yl)-2-propanamine.[4]

Experimental Protocol: Synthesis of (+/-)-1-(Adamantan-2-yl)-2-propanamine [4]

This protocol is a representative example and may require optimization for specific derivatives.

-

Step 1: Alkene Formation: Adamantanone is reacted with a suitable phosphorus ylide (Wittig reagent) to form the corresponding alkene. The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

-

Step 2: Hydroboration-Oxidation: The alkene is then subjected to hydroboration using a borane reagent (e.g., borane-THF complex), followed by oxidation with hydrogen peroxide in the presence of a base (e.g., sodium hydroxide). This sequence results in the anti-Markovnikov addition of water across the double bond, yielding an adamantyl-substituted alcohol.

-

Step 3: Oxidation: The alcohol is oxidized to the corresponding ketone using a standard oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Step 4: Reductive Amination: The resulting ketone undergoes reductive amination. This can be achieved in a one-pot reaction by treating the ketone with an amine source (e.g., ammonia or an ammonium salt) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to yield the final amine product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: The rigid and highly symmetric structure of the adamantane cage gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. In 1-substituted adamantanes, the signals for the bridgehead and methylene protons and carbons are distinct and their chemical shifts are influenced by the nature of the substituent.[3][5]

Mass Spectrometry (MS): The mass spectrometric fragmentation of adamantane derivatives is well-documented. The molecular ion is typically observed, and fragmentation patterns often involve the loss of alkyl radicals and characteristic rearrangements of the adamantane cage. The base peak is often the adamantyl cation (m/z = 135).[6][7][8]

Biological Activities and Signaling Pathways

Adamantane amines exhibit a wide range of biological activities, primarily targeting the central nervous system and viral proteins.

5.1. Antiviral Activity (Influenza A)

Amantadine and its derivative rimantadine are known for their efficacy against the influenza A virus. Their mechanism of action involves the blockade of the M2 proton ion channel, a protein essential for the viral replication cycle.

References

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. kbfi.ee [kbfi.ee]

- 4. (+/-)-1-(Adamantan-2-yl)-2-propanamine and other amines derived from 2-adamantanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Physicochemical Properties of 3-(2-Hydroxy-1-naphthyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 3-(2-Hydroxy-1-naphthyl)propanenitrile, a naphthalene-based organic compound. The information herein is intended to support research and development activities by providing accurate molecular formula and weight information.

Core Compound Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C13H11NO | [1][2] |

| Molecular Weight | 197.23 g/mol | [1] |

| IUPAC Name | 3-(2-hydroxynaphthalen-1-yl)propanenitrile | [1] |

| CAS Number | 14233-73-9 | [2] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis or specific biological assays of this compound are not extensively documented in publicly available literature. The characterization of this compound typically involves standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity[1]. Researchers seeking to synthesize or utilize this compound would need to refer to generalized synthetic methodologies for similar naphthalene derivatives or develop specific protocols based on established organic chemistry principles.

Compound Characterization Workflow

The logical workflow for the characterization of a novel or synthesized compound like this compound is a critical process in chemical and pharmaceutical research. The following diagram illustrates a typical workflow from synthesis to biological evaluation.

Caption: General workflow for chemical synthesis, validation, and biological evaluation.

References

An In-depth Technical Guide to 2-(naphthalen-1-yl)acetamide

An important note on the chemical formula: The requested chemical formula C13H11NO for a naphthyl compound appears to be a likely typographical error. The well-researched and documented naphthyl compound with closely related properties is 2-(naphthalen-1-yl)acetamide , which has the chemical formula C12H11NO . This technical guide will focus on this compound.

IUPAC Name: 2-(naphthalen-1-yl)acetamide[1][2][3]

Synonyms: 1-Naphthaleneacetamide, 1-Naphthylacetamide, NAAm[2][3]

Physicochemical Properties

2-(naphthalen-1-yl)acetamide is a white to off-white crystalline solid.[4][5] It is a synthetic auxin, a class of plant hormones that regulate various aspects of plant growth and development.[4][6][7][8]

| Property | Value | Reference |

| Molecular Formula | C12H11NO | [2][7] |

| Molecular Weight | 185.22 g/mol | [2] |

| Melting Point | 180-183 °C | [5] |

| Solubility in water | 0.039 mg/mL at 40 °C | [2] |

| Appearance | White to off-white powder | [4][5] |

Synthesis Protocol

A common method for the synthesis of 2-(naphthalen-1-yl)acetamide involves the conversion of 1-naphthaleneacetic acid to its acid chloride, followed by amidation.

Materials:

-

1-Naphthaleneacetic acid

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF) (catalytic amount)

-

Oxalyl chloride

-

Tetrahydrofuran (THF)

-

Aqueous ammonia (28%)

-

Silica gel for column chromatography

-

Chloroform

-

Methanol

Procedure:

-

Dissolve 1-naphthaleneacetic acid (0.50 mmol) in dichloromethane (0.8 mL).

-

Add a catalytic amount of DMF to the solution.

-

Slowly add oxalyl chloride (1.00 mmol) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Concentrate the solution under vacuum to remove excess oxalyl chloride and DCM.

-

Dissolve the resulting residue in tetrahydrofuran (0.8 mL).

-

Cool the solution to 0 °C and add aqueous ammonia (7.50 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for an additional 10 minutes.

-

Concentrate the solution under vacuum.

-

Purify the crude product by silica gel column chromatography using a chloroform/methanol (10:1) eluent system.

-

The final product, 2-(naphthalen-1-yl)acetamide, is obtained as a white solid with a reported yield of 72%.[4]

Applications in Research and Drug Development

As a synthetic auxin, 2-(naphthalen-1-yl)acetamide is primarily used in agriculture and horticulture as a plant growth regulator.[6][9] Its applications include:

-

Promoting rooting of cuttings: It is a common ingredient in commercial rooting powders.[7][8]

-

Fruit thinning: It can be used to reduce the number of fruits on a tree, leading to larger and higher quality remaining fruits.[4]

-

Preventing premature fruit drop.

In a research context, it is used to study the mechanisms of auxin action in plants.

Biological Activity and Mechanism of Action

2-(naphthalen-1-yl)acetamide mimics the action of the natural plant hormone indole-3-acetic acid (IAA). Auxins play a crucial role in cell division, elongation, and differentiation. The precise signaling pathway for 2-(naphthalen-1-yl)acetamide is not as extensively studied as that of natural auxins. However, it is understood to function through the established auxin signaling pathway.

A simplified model of auxin signaling involves the following key steps:

-

Auxin Perception: Auxin binds to receptor proteins, with the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins being the primary receptors.

-

Derepression of Transcription Factors: In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors.

-

Ubiquitination and Degradation of Repressors: The binding of auxin to the TIR1/AFB receptor promotes the interaction between TIR1/AFB and Aux/IAA proteins. This leads to the ubiquitination of the Aux/IAA proteins by the SCF(TIR1/AFB) E3 ubiquitin ligase complex.

-

Gene Expression: The ubiquitinated Aux/IAA proteins are then degraded by the 26S proteasome. This degradation releases the ARF transcription factors, allowing them to activate or repress the expression of auxin-responsive genes, ultimately leading to various physiological responses such as cell elongation and division.

Quantitative Data

Genotoxicity Study

A study investigated the in vitro genotoxicity of 2-(naphthalen-1-yl)acetamide on human peripheral blood lymphocytes. The results indicated a significant increase in structural chromosomal aberrations (CAs) and micronuclei (MN) formation at various concentrations.[10]

| Concentration (µg/mL) | Treatment Period (h) | Chromosomal Aberrations (%) | Mitotic Index (%) |

| 20 | 24 | Increased | Decreased |

| 40 | 24 | Increased | Decreased |

| 80 | 24 | Increased | Decreased |

| 160 | 24 | Increased | Decreased |

| 20 | 48 | Increased | Decreased |

| 40 | 48 | Increased | Decreased |

| 80 | 48 | Increased | Decreased |

| 160 | 48 | Increased | Decreased |

Note: The study reported a concentration-dependent increase in CAs for the 24-hour treatment and a concentration-dependent decrease in the Mitotic Index for both treatment periods.[10]

Experimental Protocols

In Vitro Genotoxicity Assay (Chromosomal Aberration Assay)

This protocol is a generalized representation based on the described study.[10]

Cell Culture and Treatment:

-

Human peripheral blood lymphocytes are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Cells are stimulated to divide using a mitogen like phytohemagglutinin.

-

2-(naphthalen-1-yl)acetamide is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various final concentrations (e.g., 20, 40, 80, and 160 µg/mL).

-

Control groups include a negative control (no treatment) and a solvent control.

-

The cells are incubated for specific treatment periods (e.g., 24 and 48 hours).

Harvesting and Slide Preparation:

-

A spindle inhibitor (e.g., colchicine) is added to the cultures to arrest cells in metaphase.

-

Cells are harvested by centrifugation.

-

The cell pellet is treated with a hypotonic solution (e.g., 0.075 M KCl) to swell the cells.

-

Cells are fixed using a freshly prepared Carnoy's fixative (methanol:acetic acid, 3:1).

-

The fixed cell suspension is dropped onto clean, cold, wet microscope slides and air-dried.

Analysis:

-

The slides are stained with Giemsa solution.

-

Metaphase spreads are observed under a light microscope.

-

A predetermined number of well-spread metaphases are analyzed for structural chromosomal aberrations (e.g., chromatid and chromosome breaks, gaps, fragments).

-

The Mitotic Index is calculated by determining the percentage of dividing cells among a larger population of cells.

Logical Relationships and Experimental Workflow

The following diagram illustrates the general workflow for assessing the genotoxicity of a chemical compound like 2-(naphthalen-1-yl)acetamide.

References

- 1. 1-Naphthyl acetamide | CAS 86-86-2 | LGC Standards [lgcstandards.com]

- 2. 1-Naphthaleneacetamide | C12H11NO | CID 6861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Naphthaleneacetamide [webbook.nist.gov]

- 4. 1-NAPHTHALENEACETAMIDE | 86-86-2 [chemicalbook.com]

- 5. 1-NAPHTHALENEACETAMIDE CAS#: 86-86-2 [m.chemicalbook.com]

- 6. 1-naphthylacetamide [sitem.herts.ac.uk]

- 7. 1-Naphthaleneacetamide - Wikipedia [en.wikipedia.org]

- 8. mpbio.com [mpbio.com]

- 9. Page loading... [wap.guidechem.com]

- 10. In vitro genotoxicity assessment of the synthetic plant growth regulator, 1-naphthaleneacetamide - PMC [pmc.ncbi.nlm.nih.gov]

Historical Perspective: The Re-emergence of Classic Synthesis

An In-depth Technical Guide to the Discovery and Therapeutic Potential of Hydroxynaphthyl Compounds

This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of hydroxynaphthyl compounds, a class of molecules that has garnered significant interest in medicinal chemistry. While the initial focus was on the specific subclass of hydroxynaphthyl propanenitriles, the available literature necessitates a broader scope to encompass the more extensively researched derivatives of the hydroxynaphthyl scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development.

The exploration of hydroxynaphthyl compounds in modern drug discovery is intrinsically linked to the revival and adaptation of classic organic reactions. A prime example is the Betti reaction, a multicomponent reaction discovered in the early 20th century by the Italian chemist Mario Betti.[1] This reaction, which synthesizes aminobenzylnaphthols from 2-naphthol, an aldehyde, and an amine, was largely overlooked for decades until its rediscovery in 1998.[1][2] Its resurgence is attributed to its efficiency in creating complex molecules in a single step, often under solvent-free conditions, aligning with the principles of green chemistry.[1]

Anticancer Activity of Hydroxynaphthyl Derivatives

The hydroxynaphthyl scaffold is a prominent feature in a variety of compounds investigated for their anticancer properties. Research has focused on several classes of these derivatives, including aminobenzylnaphthols, hydroxynaphthalene-2-carboxanilides, and hydroxynaphthyl-β-D-xylosides.

Aminobenzylnaphthols (Betti Bases)

Synthesized via the Betti reaction, aminobenzylnaphthols have demonstrated significant antiproliferative activity against various cancer cell lines.[1][2] Studies have shown their potential as antitumor agents, with some derivatives exhibiting cytotoxicity comparable to the standard chemotherapeutic drug doxorubicin.[2] The mechanism of action for some of these compounds is believed to involve the induction of apoptosis.[3]

Hydroxynaphthalene-2-carboxanilides

This class of compounds has been extensively synthesized and evaluated for its anticancer potential.[4][5] A notable study detailed the synthesis of 116 different 1-hydroxynaphthalene-2-carboxanilides and their subsequent testing on human colon carcinoma cell lines.[4][5] Several of these compounds displayed excellent activity, with some being more effective against p53 null cells, suggesting a p53-independent mechanism of action.[4][5] The proposed mechanisms for their anticancer effects include DNA intercalation and the induction of mitochondria-mediated apoptosis.[4][6]

Hydroxynaphthyl-β-D-xylosides

The antiproliferative activity of 14 isomeric monoxylosylated dihydroxynaphthalenes has been investigated, revealing selective effects against transformed cell lines.[7][8] For instance, 2-(6-hydroxynaphthyl)-β-D-xylopyranoside has been shown to selectively inhibit the growth of tumor-derived cells both in vitro and in vivo.[7] The antiproliferative effect of these xylosides on T24 bladder cancer cells was associated with an increase in apoptosis.[7][8]

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative hydroxynaphthyl compounds against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Aminobenzylnaphthol | MMZ-45AA | BxPC-3 (Pancreatic) | >50 (24h), 18.2 (72h) | [3] |

| Aminobenzylnaphthol | MMZ-140C | HT-29 (Colorectal) | 18.9 (24h), 23.4 (72h) | [3] |

| 1-Hydroxynaphthalene-2-carboxanilide | Compound 5u | HCT116 p53+/+ (Colon) | 4.3 | [5] |

| 1-Hydroxynaphthalene-2-carboxanilide | Compound 7f | HCT116 p53-/- (Colon) | 3.1 | [5] |

| Hydroxynaphthyl-β-D-xyloside | 2-(6-hydroxynaphthyl)-β-D-xylopyranoside | T24 (Bladder) | ~50 | [7] |

Experimental Protocols

-

Reactant Mixture: In a reaction vessel, combine 2-naphthol (1 equivalent), an appropriate aryl aldehyde (1 equivalent), and an amino acid methyl ester (1 equivalent).

-

Reaction Conditions: Heat the mixture at 60°C in a solvent-free environment.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography.

-

Work-up: Upon completion, the crude product is typically purified by recrystallization or column chromatography.

-

Cell Seeding: Seed cancer cells (e.g., BxPC-3, HT-29) in 96-well plates at a suitable density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the hydroxynaphthyl compounds for 24 or 72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.

Hydroxynaphthyl Compounds as Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] The hydroxynaphthyl scaffold has emerged as a promising framework for the design of potent kinase inhibitors.

Targeting Specific Kinases

Recent studies have identified hydroxynaphthyl derivatives that inhibit specific kinases involved in cancer progression. For example, 1-hydroxynaphthalene-2-carboxanilides have been investigated as potential inhibitors of c-Jun N-terminal kinases (JNKs), which are key players in stress-induced signaling pathways.[10] Additionally, N-phenylnaphthostyril-1-sulfonamides have been identified as a new class of fibroblast growth factor receptor 1 (FGFR1) kinase inhibitors.[11]

Quantitative Data: Kinase Inhibition

The following table presents the IC₅₀ values for representative hydroxynaphthyl compounds against specific protein kinases.

| Compound Class | Derivative | Target Kinase | IC₅₀ (µM) | Reference |

| N-phenylnaphthostyril-1-sulfonamide | N-(4-hydroxyphenyl)naphthostyril-1-sulfonamide | FGFR1 | 2 | [11] |

| 1-Hydroxynaphthalene-2-carboxanilide | Compound 4p | JNK (predicted) | - | [10] |

| 1-Hydroxynaphthalene-2-carboxanilide | Compound 5k | JNK (predicted) | - | [10] |

Note: The JNK inhibition for compounds 4p and 5k was predicted through molecular docking studies and not yet determined experimentally.[10]

Experimental Protocol: Kinase Inhibition Assay[11]

-

Reaction Mixture: Prepare a reaction mixture containing the target kinase (e.g., FGFR1), a suitable substrate, ATP, and a buffer solution in a 96-well plate.

-

Inhibitor Addition: Add the hydroxynaphthyl compounds at various concentrations to the wells.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.

-

Detection: Use a detection reagent (e.g., a phosphospecific antibody or a luminescent ATP detection reagent) to measure the extent of the kinase reaction.

-

Data Analysis: Determine the percentage of kinase inhibition relative to a control without the inhibitor and calculate the IC₅₀ value.

Potential in Neurodegenerative Diseases

While research on hydroxynaphthyl compounds has predominantly focused on cancer, their structural features suggest potential applications in the treatment of neurodegenerative diseases. As phenolic compounds, they possess antioxidant properties that could be beneficial in combating the oxidative stress implicated in the pathogenesis of diseases like Alzheimer's and Parkinson's. However, specific studies on hydroxynaphthyl derivatives in neurodegenerative disease models are currently limited, representing an area for future investigation.

Conclusion

The hydroxynaphthyl scaffold has proven to be a versatile platform in medicinal chemistry, leading to the development of a diverse range of bioactive compounds. While the history of these compounds is rooted in classic synthetic reactions, their modern applications, particularly in oncology, are at the forefront of drug discovery research. The demonstrated anticancer and kinase inhibitory activities of hydroxynaphthyl derivatives, coupled with their synthetic accessibility, make them a compelling class of molecules for the development of novel therapeutics. Further research is warranted to fully elucidate their mechanisms of action and to explore their potential in other therapeutic areas, such as neurodegenerative disorders.

References

- 1. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ring-Substituted 1-Hydroxynaphthalene-2-Carboxanilides Inhibit Proliferation and Trigger Mitochondria-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective antiproliferative activity of hydroxynaphthyl-beta-D-xylosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]

- 10. Exploring Novel 1-Hydroxynaphthalene-2-Carboxanilides Based Inhibitors Against C-Jun N-Terminal Kinases Through Molecular Dynamic Simulation and WaterSwap Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 3-(2-Hydroxy-1-naphthyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Hydroxy-1-naphthyl)propanenitrile, a derivative of the versatile 2-naphthol moiety, represents a class of compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a thorough literature review of its chemical properties, synthesis, and potential biological activities, drawing insights from closely related analogues. Due to a scarcity of research on this specific molecule, this paper consolidates available data on its synthesis via cyanoethylation of 2-naphthol and explores the cytotoxic and anticancer activities reported for structurally similar naphthol derivatives. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.

Chemical and Physical Properties

This compound, with the chemical formula C₁₃H₁₁NO, is a molecule possessing a naphthalene core, a hydroxyl group, and a propanenitrile side chain.[1] The presence of these functional groups suggests potential for hydrogen bonding, metal chelation, and various chemical modifications. The physicochemical properties are crucial for understanding its behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO | PubChem CID 221832[1] |

| Molecular Weight | 197.23 g/mol | PubChem CID 221832[1] |

| IUPAC Name | 3-(2-hydroxynaphthalen-1-yl)propanenitrile | PubChem CID 221832[1] |

| CAS Number | 14233-73-9 | PubChem CID 221832[1] |

| XLogP3 | 2.8 | PubChem CID 221832[1] |

| Hydrogen Bond Donor Count | 1 | PubChem CID 221832[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID 221832[1] |

| Rotatable Bond Count | 2 | PubChem CID 221832[1] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the cyanoethylation of 2-naphthol.[2] This reaction involves the addition of acrylonitrile to 2-naphthol in the presence of a base. The reaction can result in two main products: the C-alkylation product (this compound) and the O-alkylation product (β-(2-naphthoxy)propionitrile). The choice of solvent and the concentration of the base are critical in directing the regioselectivity of the reaction.[2]

General Experimental Protocol for Cyanoethylation of 2-Naphthol

The following protocol is adapted from studies on the cyanoethylation of 2-naphthol and can be optimized for the synthesis of this compound.[2]

Materials:

-

2-Naphthol

-

Acrylonitrile

-

Sodium hydroxide (or other suitable base)

-

Aprotic solvent (e.g., benzene, dioxane) or protic solvent (e.g., isopropyl alcohol)

-

Hydrochloric acid (for neutralization)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

A solution of 2-naphthol and a base (e.g., sodium hydroxide) in a chosen solvent is prepared in a reaction flask equipped with a reflux condenser and a dropping funnel.

-

Acrylonitrile is added dropwise to the stirred solution at a controlled temperature.

-

The reaction mixture is then heated under reflux for a specified period.

-

After cooling, the mixture is neutralized with an acid (e.g., hydrochloric acid).

-

The product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified by a suitable method, such as recrystallization or column chromatography.

Key Reaction Conditions Influencing Product Formation: [2]

-

Base Concentration: Equimolar amounts of a strong base like sodium hydroxide in an aprotic solvent favor C-alkylation, leading to the desired this compound. Catalytic amounts of base tend to favor O-alkylation.

-

Solvent: In aprotic solvents, the reaction course is largely independent of the dielectric constant. In protic solvents, C-alkylation is generally favored regardless of the base concentration.

Biological Activity of Naphthol Derivatives

While no specific biological studies on this compound have been identified in the reviewed literature, the broader class of naphthol derivatives has been extensively investigated for various pharmacological activities, particularly as anticancer and cytotoxic agents.[3][4][5]

Cytotoxicity and Genotoxicity of 2-Naphthol

Studies on 2-naphthol, the precursor to the title compound, have shown that it can induce DNA damage in human lymphocytes.[6] In TUNEL assays, 2-naphthol significantly induced DNA fragmentation, with the most effective dose being 100 µM.[6] However, it did not show significant cytotoxic effects in terms of lactate dehydrogenase release or cell proliferation (WST-1 assay) at the tested concentrations.[6]

Anticancer Potential of Naphthol Derivatives

Numerous synthetic derivatives of naphthol have demonstrated potent cytotoxic activity against various cancer cell lines. For instance, certain aminobenzylnaphthols have shown IC₅₀ values in the micromolar range against pancreatic (BxPC-3) and colon (HT-29) cancer cells.[3] Similarly, novel naphthoquinone-naphthol derivatives have exhibited significant inhibitory effects on colon and non-small cell lung cancer cell lines, with some compounds showing IC₅₀ values as low as 0.57 µM.[4] These findings suggest that the naphthalene scaffold is a promising pharmacophore for the development of new anticancer agents.

| Compound Class | Cell Line(s) | Activity | Reference |

| Aminobenzylnaphthols | BxPC-3 (pancreatic), HT-29 (colon) | Cytotoxic, with IC₅₀ values ranging from 11.55 µM to 58.11 µM after 72h incubation. | [3] |

| Naphthoquinone-naphthol derivatives | HCT116 (colon), PC9 & A549 (non-small cell lung) | Potent antiproliferative activity, with IC₅₀ values as low as 0.57 µM. | [4] |

| N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines | MCF-7 (breast), H-460 (non-small cell lung), SF-268 (central nervous system) | Active with IC₅₀ < 10 µg/mL. | [5] |

Potential Signaling Pathways and Mechanism of Action

The precise mechanism of action for this compound is unknown. However, based on studies of related naphthoquinone-naphthol derivatives, a plausible mechanism for anticancer activity could involve the induction of apoptosis through the modulation of key signaling pathways.[4] For example, some derivatives have been shown to downregulate the EGFR/PI3K/Akt signaling pathway, leading to increased expression of cleaved caspase-3 and decreased levels of the anti-apoptotic protein Bcl-2.[4] This cascade of events ultimately results in programmed cell death and inhibition of tumor cell proliferation.

Conclusion and Future Directions

This compound is a compound for which detailed biological data is currently lacking in the public domain. However, the established synthetic routes for its production and the significant cytotoxic and anticancer activities of structurally related naphthol derivatives highlight its potential as a valuable molecule for further investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities. Screening against a panel of cancer cell lines, investigation of its mechanism of action, and exploration of its potential in other therapeutic areas would be critical next steps in elucidating the full potential of this promising naphthol derivative.

References

- 1. This compound | C13H11NO | CID 221832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of Naphthyl Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its rigid, planar structure and lipophilic nature allow for diverse functionalization, leading to compounds that can interact with a variety of biological targets. This technical guide provides a comprehensive overview of the significant biological activities of naphthyl compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Activities

Naphthyl derivatives have demonstrated considerable potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected naphthyl compounds, presenting their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against various cancer cell lines.

| Compound Class/Name | Cancer Cell Line | Activity (µM) | Reference Compound | Activity (µM) |

| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast) | 0.03 - 0.26 | Bendamustine | - |

| HeLa (Cervical) | 0.07 - 0.72 | Vorinostat | - | |

| A549 (Lung) | 0.08 - 2.00 | - | - | |

| Naphthalene-chalcone hybrid (2j) | A549 (Lung) | 7.8 ± 0.59 | Doxorubicin | - |

| Naphthalene-1,4-dione analogues (PD9, PD10, PD11, PD13, PD14, PD15) | DU-145 (Prostate) | 1 - 3 | - | - |

| MDA-MB-231 (Breast) | 1 - 3 | - | - | |

| HT-29 (Colon) | 1 - 3 | - | - | |

| Naphthalen-1-yloxyacetamide derivatives (5c, 5d, 5e) | MCF-7 (Breast) | 2.33 - 7.39 | Doxorubicin | 6.89 |

| Asymmetric naphthalene diimide (3c) | SMMC-7721 (Hepatoma) | 1.48 ± 0.43 | - | - |

| Hep G2 (Hepatoma) | 1.70 ± 0.53 | - | - | |

| Pyrazole-linked benzothiazole–naphthol derivatives (4j, 4k, 4l) | HeLa (Cervical) | 4.63 - 5.54 | - | - |

| Naphthalene-modified metallosalen complex (PtL1) | A375 (Melanoma) | 0.48 ± 0.07 | Oxaliplatin | 7.80 ± 4.83 |

| H292 (Lung) | 0.83 ± 0.08 | Carboplatin | >13.5 | |

| 3-(hydrazonomethyl)naphthalene-2-ol derivative (7) | MCF-7 (Breast) | 10.56 | - | - |

| HCT 116 (Colon) | 7.07 | - | - |

Key Signaling Pathways and Mechanisms of Action

Several naphthyl compounds exert their anticancer effects by targeting specific signaling pathways and cellular processes crucial for cancer cell survival and proliferation.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis. Certain naphthalene-chalcone hybrids and naphthamide derivatives have been identified as potent inhibitors of VEGFR-2.[1][2]

Caption: VEGFR-2 signaling pathway inhibition by naphthyl compounds.

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Some thiazole-naphthalene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Caption: Inhibition of tubulin polymerization by naphthyl compounds.

DNA topoisomerase I is an enzyme that relaxes supercoiled DNA, a critical step in DNA replication and transcription. Naphthoquinone derivatives, inspired by natural products like alkannin and shikonin, have been shown to inhibit this enzyme, leading to DNA damage and cell death.[3]

Caption: DNA topoisomerase I inhibition by naphthoquinone derivatives.

Some asymmetric naphthalene diimide derivatives have been found to exert their anticancer effects by inducing the generation of reactive oxygen species (ROS) within cancer cells.[4] Elevated ROS levels can lead to oxidative stress, cellular damage, and ultimately apoptosis.

Caption: ROS generation induced by an asymmetric naphthalene diimide derivative.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7][8][9]

Caption: Workflow of the MTT assay for cell viability.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the naphthyl compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.[1]

Protocol:

-

Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound at various concentrations.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or a fluorescence-based assay.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Activities

Naphthyl compounds have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[10] Their lipophilic nature is thought to facilitate their passage through microbial cell membranes.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected naphthyl compounds against various microbial strains.

| Compound Class/Name | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Naphthyl-substituted polyamine conjugates | Staphylococcus aureus (MRSA) | ≤ 0.29 | - | - |

| Cryptococcus neoformans | ≤ 0.29 | - | - | |

| Naphthylamine derivatives | Staphylococcus aureus | 0.4 - 1000 | Aminopenicillins | - |

| Bacillus subtilis | 0.4 - 1000 | - | - | |

| Candida spp. | 0.4 - 1000 | Fluconazole | - | |

| Naphthalene-chalcone hybrid (2j) | Staphylococcus aureus | 31.25 | Azithromycin | - |

| Staphylococcus epidermidis | 31.25 | - | - | |

| Candida albicans | 15.625 | Voriconazole | - | |

| Candida krusei | 15.625 | Fluconazole | - | |

| Amide-coupled naphthalene scaffolds (39) | Escherichia coli | 12.5 - 100 | - | - |

| Pseudomonas aeruginosa | 12.5 - 100 | - | - | |

| Staphylococcus aureus | 12.5 - 100 | - | - | |

| Streptococcus pyogenes | 12.5 - 100 | Griseofulvin | - |

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][11][12][13][14]

References

- 1. Fluorescence-based tubulin polymerization assay [bio-protocol.org]

- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 3. rsc.org [rsc.org]

- 4. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

- 5. researchhub.com [researchhub.com]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Cell cycle analysis by flow cytometry using propidium iodide [bio-protocol.org]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. rr-asia.woah.org [rr-asia.woah.org]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Hydroxy-1-naphthyl)propanenitrile is a member of the hydroxynaphthyl-substituted nitrile class of organic compounds. While the broader family of naphthalene derivatives has been a subject of interest in medicinal chemistry, detailed public-domain information specifically concerning the synthesis, biological activity, and mechanistic pathways of this compound is notably scarce. This guide aims to consolidate the available physicochemical data for the core compound and to contextualize its potential relevance by examining related chemical structures for which more extensive research is available. Due to the limited specific data on the title compound, this document will also highlight the general methodologies and biological activities observed in structurally similar molecules, thereby providing a foundational resource for future research endeavors.

Core Compound: this compound

Chemical and Physical Properties

This compound, also known by its IUPAC name 3-(2-hydroxynaphthalen-1-yl)propanenitrile, is a solid organic compound. Its fundamental properties are summarized in the table below. This information is primarily drawn from publicly accessible chemical databases.

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO |

| Molecular Weight | 197.23 g/mol |

| CAS Number | 14233-73-9 |

| Appearance | Solid (predicted) |

| XLogP3-AA | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 197.084064 g/mol |

| Monoisotopic Mass | 197.084064 g/mol |

| Topological Polar Surface Area | 44 Ų |

| Heavy Atom Count | 15 |

Data sourced from PubChem.

Spectral Information

Limited spectral data is available, providing foundational information for the characterization of this molecule.

-

¹H NMR Spectra: Available from Varian A-60D instrumentation.

-

¹³C NMR Spectra: Sample sourced from Aldrich Chemical Company, Inc.

-

GC-MS: Data available from the NIST Mass Spectrometry Data Center.

-

FTIR Spectra: Technique used was KBr wafer, with the sample from Maybridge Chemical Company Ltd.

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

A potential synthetic pathway is visualized in the diagram below. This represents a logical chemical transformation but requires experimental validation.

Caption: Conceptual synthesis of the target compound.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure for a Michael addition reaction, which would be the likely method for the synthesis of the title compound. This is a hypothetical protocol and has not been experimentally verified.

-

Reaction Setup: To a solution of 2-naphthol in a suitable solvent (e.g., ethanol, acetonitrile, or a polar aprotic solvent), add a catalytic amount of a base. The choice of base can range from organic bases like triethylamine to inorganic bases such as sodium hydroxide or potassium carbonate.

-

Addition of Reactant: While stirring the solution at a controlled temperature (ranging from room temperature to reflux, depending on the reactivity), slowly add acrylonitrile.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, neutralize the reaction mixture with a dilute acid. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Biological Activity and Signaling Pathways

There is a significant lack of specific biological activity data for this compound in the public domain. No quantitative data such as IC₅₀ or EC₅₀ values against specific cell lines or enzymes, nor any studies on its mechanism of action or involvement in signaling pathways, have been found in the available literature.

To provide context, the broader class of naphthalene derivatives has been investigated for various biological activities, including antimicrobial and anti-inflammatory properties. For instance, some naphthol derivatives have been synthesized and evaluated for their potential as antibacterial agents. However, without direct experimental evidence, it is not possible to attribute these activities to this compound.

Related Compounds and Potential for Drug Discovery

While information on the title compound is sparse, the chemical scaffold of a hydroxylated naphthalene ring linked to a side chain is present in various biologically active molecules. For researchers interested in this core structure, investigating analogs where the nitrile group is replaced by other functional groups, or where the substitution pattern on the naphthalene ring is altered, could be a fruitful avenue for drug discovery.

The nitrile group itself can be a pharmacophore or a precursor to other functional groups like carboxylic acids or amines, which could lead to compounds with different biological targets.

Conclusion and Future Directions

This compound is a compound for which basic physicochemical and spectral data are available. However, a comprehensive understanding of its synthesis, biological activity, and mechanism of action is currently lacking in the public scientific literature. The hypothetical synthetic pathway and general experimental protocol provided herein offer a starting point for researchers wishing to synthesize and study this molecule.

Future research should focus on:

-

Developing and optimizing a reliable synthetic protocol for this compound and its derivatives.

-

Screening the compound against a panel of biological targets to identify potential therapeutic applications. This could include assays for antimicrobial, anticancer, and anti-inflammatory activities.

-

If biological activity is identified, further studies should be conducted to elucidate the mechanism of action and any involved signaling pathways.

This technical guide highlights a gap in the current scientific knowledge and serves as a call for further investigation into this and related compounds, which may hold untapped potential in the field of drug discovery.

An In-Depth Technical Guide to 3-(2-Hydroxy-1-naphthyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Hydroxy-1-naphthyl)propanenitrile is a derivative of naphthol, a bicyclic aromatic compound. Molecules incorporating the 2-naphthol scaffold are of significant interest in medicinal chemistry due to their diverse biological activities. While specific research on the biological profile of this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active naphthol derivatives suggests potential for investigation in various therapeutic areas. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and a summary of the biological activities of structurally related compounds to inform future research and development.

Synonyms and Identifiers

For clarity and comprehensive database searching, a list of synonyms and chemical identifiers for this compound is provided below.

| Identifier Type | Value |

| IUPAC Name | 3-(2-hydroxynaphthalen-1-yl)propanenitrile |

| CAS Number | 14233-73-9 |

| PubChem CID | 221832 |

| Molecular Formula | C₁₃H₁₁NO |

| Other Names | 1-Naphthalenepropanenitrile, 2-hydroxy- |

| 3-(2-hydroxynaphthalen-1-yl)propanenitrile | |

| MFCD10037626 |

Physicochemical Properties

The key physicochemical properties of this compound have been computationally predicted and are summarized in the table below. These properties are essential for understanding its behavior in biological systems and for the design of experimental protocols.[1]

| Property | Value |

| Molecular Weight | 197.23 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 197.084064 g/mol |

| Monoisotopic Mass | 197.084064 g/mol |

| Topological Polar Surface Area | 44.1 Ų |

| Heavy Atom Count | 15 |

| Complexity | 255 |

Plausible Experimental Protocol: Synthesis via Michael Addition

The synthesis of this compound can be achieved through a Michael addition reaction between 2-naphthol and acrylonitrile. This reaction is a conjugate addition of a nucleophile (the phenoxide of 2-naphthol) to an α,β-unsaturated carbonyl compound (acrylonitrile). Below is a plausible, detailed experimental protocol based on general procedures for this type of reaction.

Reaction Scheme:

Caption: Plausible synthesis workflow for this compound.

Materials:

-

2-Naphthol

-

Acrylonitrile

-

Potassium Carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Hydrochloric Acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-naphthol (1 equivalent) and a suitable solvent such as DMF.

-

Addition of Base: Add a catalytic amount of a base, such as potassium carbonate (0.2 equivalents), to the solution.

-

Addition of Acrylonitrile: While stirring, add acrylonitrile (1.2 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80°C and allow it to stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with 1M HCl to a neutral pH.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure this compound.

Biological Activities of Structurally Related 2-Naphthol Derivatives

| Derivative Class | Biological Activity | Key Findings |

| Aminobenzylnaphthols | Anticancer | Exhibited cytotoxic properties against pancreatic and colorectal cancer cell lines. Some derivatives induced apoptosis.[2] |

| 1-Amidoalkyl-2-naphthols | Dual Cholinesterase and α-Glucosidase Inhibition | Derivatives have shown potential as drug candidates with significant biological activities.[3] |

| Mannich Base Derivatives of Naphthol | Cytotoxicity and Antimicrobial | Several derivatives were effective against human carcinoma cell lines at concentrations < 4 µg/ml. Potent antimicrobial activity was also observed.[4] |

| 1-Organoselanyl-naphthalen-2-ols | Antioxidant | Synthesized derivatives exhibited antioxidant activity by scavenging DPPH and ABTS+ radicals.[5] |

| General 2-Naphthol Derivatives | Pharmaceutical Intermediates | Used in the synthesis of various bioactive molecules with properties including antibacterial and anti-inflammatory effects.[6] |

Signaling Pathways and Mechanisms of Action: A Prospective Outlook

Currently, there is no specific information regarding the signaling pathways modulated by this compound. However, based on the activities of related compounds, several hypotheses can be formulated to guide future research. For instance, the anticancer effects of some naphthol derivatives suggest potential interference with key cellular processes such as cell cycle regulation, apoptosis, or specific kinase signaling pathways. The general workflow for investigating such a mechanism is outlined below.

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a compound with a well-defined chemical structure and properties that can be readily synthesized in the laboratory. While its specific biological functions have yet to be elucidated, the extensive research into the pharmacological activities of other 2-naphthol derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers interested in exploring the chemical and biological landscape of this and related compounds. Future studies focusing on its bioactivity are warranted and could unveil novel applications in drug development.

References

Sourcing 3-(2-Hydroxy-1-naphthyl)propanenitrile: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, securing a reliable supply of key chemical intermediates is paramount to project success. This in-depth guide provides a technical overview of available vendors for 3-(2-Hydroxy-1-naphthyl)propanenitrile (CAS No. 14233-73-9), a niche but important building block in various research applications.

This document outlines key suppliers, available product specifications, and guidance on handling and synthesis. Due to the specialized nature of this compound, detailed quantitative data such as purity, quantity, and pricing are often provided upon direct inquiry with the vendors.

Reputable Chemical Vendors

Several chemical suppliers list this compound in their catalogs. The following vendors are notable sources for this compound:

-

Santa Cruz Biotechnology: A well-established supplier of biochemicals and research reagents, Santa Cruz Biotechnology lists this compound.[1] Researchers are advised to consult their website or contact their sales department for current product specifications and availability.

-

HANGZHOU LEAP CHEM CO., LTD. (via Echemi): This China-based supplier offers a wide range of fine chemicals.[2] They are listed as a provider of this compound on the Echemi platform, a global chemical trading network.[2]

-

PubChem: While not a direct vendor, the PubChem database, a comprehensive resource for chemical information, often provides a list of suppliers for a given compound.[3] Researchers can use this resource to identify additional potential vendors.

Procurement Workflow

The process of acquiring this compound typically follows a standard procurement workflow for specialized chemicals. This involves identifying potential suppliers, requesting quotations with specific purity and quantity requirements, evaluating the received information, and finally placing a purchase order.

References

Methodological & Application

Synthesis of 3-(2-Hydroxy-1-naphthyl)propanenitrile from 2-Naphthol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 3-(2-hydroxy-1-naphthyl)propanenitrile from 2-naphthol. This synthesis is a key example of a base-catalyzed cyanoethylation reaction, a fundamental transformation in organic chemistry for the formation of carbon-carbon bonds.

Introduction

The synthesis of this compound is achieved through the C-alkylation of 2-naphthol with acrylonitrile. This reaction, a Michael addition, is highly dependent on reaction conditions to favor the desired C-alkylation over the competing O-alkylation. The use of an equimolar amount of a strong base, such as sodium hydroxide, is crucial for directing the reaction towards the formation of the carbon-carbon bond at the C1 position of the naphthol ring. The resulting product, this compound, is a valuable building block in medicinal chemistry and materials science.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

This protocol is based on established principles of the cyanoethylation of naphthols.

Materials:

-

2-Naphthol

-

Acrylonitrile

-

Sodium hydroxide (NaOH)

-

Anhydrous solvent (e.g., t-butyl alcohol, benzene, or dioxane)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium 2-Naphthoxide: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-naphthol in a minimal amount of an appropriate anhydrous solvent (e.g., t-butyl alcohol).

-

Addition of Base: To this solution, add an equimolar amount of powdered sodium hydroxide. The reaction is typically stirred at room temperature until the 2-naphthol is completely converted to its sodium salt, sodium 2-naphthoxide.

-

Cyanoethylation: Add an equimolar amount of acrylonitrile to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a dilute solution of hydrochloric acid until it is acidic to litmus paper.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with a saturated sodium chloride solution (brine) and then with water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that specific values can vary based on the exact reaction conditions and scale.

| Parameter | Value |

| Reactants | |

| 2-Naphthol | 1.0 eq |

| Acrylonitrile | 1.0 - 1.2 eq |

| Sodium Hydroxide | 1.0 eq |

| Reaction Conditions | |

| Solvent | t-Butyl Alcohol / Benzene |

| Temperature | Reflux |

| Reaction Time | 2 - 24 h |

| Product Information | |

| Product Name | This compound |

| Molecular Formula | C₁₃H₁₁NO[1] |

| CAS Number | 14233-73-9[1] |

| Yield | 50-70% (Reported yields can vary) |

| Appearance | Crystalline solid |

| Characterization | |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃) | Expected signals for aromatic, methylene, and hydroxyl protons. |

| ¹³C NMR (CDCl₃) | Expected signals for aromatic, nitrile, and aliphatic carbons. |

| IR (KBr) | Expected peaks for O-H, C-H (aromatic and aliphatic), and C≡N stretching. |

| Mass Spectrometry (EI) | Expected molecular ion peak (M⁺) at m/z = 197. |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway of Reaction Mechanism

The reaction proceeds via a nucleophilic addition mechanism, where the naphthoxide ion acts as the nucleophile. The key steps are outlined below.

Caption: Mechanism of base-catalyzed cyanoethylation of 2-naphthol.

Safety Precautions

-

Acrylonitrile is a toxic and flammable liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Sodium hydroxide is a corrosive solid. Avoid contact with skin and eyes.

-

The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if the solvent is sensitive to moisture or oxygen.

-

Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for the Cyanation of 1-Allyl-2-Naphthol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed two-step protocol for the cyanation of 1-allyl-2-naphthol, a valuable transformation for introducing a nitrile group onto the naphthalene core, which is a key functional group in many pharmaceutical compounds and organic materials. The described methodology involves the conversion of the naphtholic hydroxyl group to a triflate, followed by a palladium-catalyzed cyanation.

Introduction

The cyano group is a versatile functional moiety in organic synthesis, serving as a precursor to amines, amides, carboxylic acids, and various heterocyclic systems. Its incorporation into aromatic systems like naphthalenes is of significant interest in medicinal chemistry and materials science. Direct cyanation of 1-allyl-2-naphthol is challenging; therefore, a robust two-step sequence is presented. This involves the formation of an intermediate aryl triflate, which is a highly effective electrophile for palladium-catalyzed cross-coupling reactions. The subsequent cyanation step is performed under mild conditions using a well-established palladium-catalyzed protocol.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of 1-Allyl-2-naphthyl trifluoromethanesulfonate (Triflation)

This protocol is adapted from standard procedures for the triflation of phenols.

Materials:

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 1-Allyl-2-naphthol | C₁₃H₁₂O | 184.23 | 1.84 g | 10.0 |

| Dichloromethane (DCM), dry | CH₂Cl₂ | 84.93 | 50 mL | - |

| Pyridine, dry | C₅H₅N | 79.10 | 1.21 mL | 15.0 |

| Trifluoromethanesulfonic anhydride (Tf₂O) | C₂F₆O₅S₂ | 282.14 | 2.02 mL | 12.0 |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 1-allyl-2-naphthol (1.84 g, 10.0 mmol).

-

Dissolve the starting material in dry dichloromethane (50 mL).

-

Cool the solution to -10 °C in an ice-salt or acetone/dry ice bath.

-

Slowly add dry pyridine (1.21 mL, 15.0 mmol) to the stirred solution via syringe.

-

After 5 minutes, add trifluoromethanesulfonic anhydride (2.02 mL, 12.0 mmol) dropwise over 10-15 minutes, ensuring the internal temperature does not exceed 0 °C.

-

Stir the reaction mixture at -10 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with 1 M HCl (20 mL), then with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1-allyl-2-naphthyl trifluoromethanesulfonate.

Step 2: Palladium-Catalyzed Cyanation of 1-Allyl-2-naphthyl trifluoromethanesulfonate

This protocol is based on the mild cyanation method developed by Buchwald and co-workers.[1][2]

Materials:

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 1-Allyl-2-naphthyl trifluoromethanesulfonate | C₁₄H₁₁F₃O₃S | 316.30 | 1.58 g | 5.0 |

| Zinc Cyanide (Zn(CN)₂) | Zn(CN)₂ | 117.44 | 387 mg | 3.3 |

| Palladium(II) acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 22.5 mg | 0.1 (2 mol%) |

| tBuXPhos | C₃₃H₄₅P | 484.68 | 97 mg | 0.2 (4 mol%) |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 25 mL | - |

| Deionized Water | H₂O | 18.02 | 5 mL | - |

Procedure:

-

In a glovebox or under an inert atmosphere, add 1-allyl-2-naphthyl trifluoromethanesulfonate (1.58 g, 5.0 mmol), zinc cyanide (387 mg, 3.3 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), and tBuXPhos (97 mg, 0.2 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.

-

Add tetrahydrofuran (25 mL) and deionized water (5 mL) to the Schlenk tube.

-

Seal the tube and bring it out of the glovebox.

-

Heat the reaction mixture to 40 °C in an oil bath and stir vigorously for 18-24 hours.

-

Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (20 mL).

-

Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product, 1-allyl-2-cyanonaphthalene.

Visual Workflow

The following diagram illustrates the overall experimental workflow for the cyanation of 1-allyl-2-naphthol.

References

Applications of 3-(2-Hydroxy-1-naphthyl)propanenitrile in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract